molecular formula C16H17N5O2S B2807858 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1705312-78-2

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2807858
M. Wt: 343.41
InChI Key: JAQZWVDTVMCZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several structural components including a tetrahydropyran ring, a pyrazole ring, and a benzo[c][1,2,5]thiadiazole ring. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Benzo[c][1,2,5]thiadiazole is a type of aromatic chemical compound which is a derivative of thiadiazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, is the core of pyranose sugars . The pyrazole ring is a five-membered ring with two nitrogen atoms . The benzo[c][1,2,5]thiadiazole ring is a type of aromatic ring .

Scientific Research Applications

Pharmacokinetics and Metabolism

The disposition and metabolism of compounds similar to the one have been extensively studied in humans. For example, the study by Renzulli et al. (2011) on the orexin receptor antagonist SB-649868 provides detailed insights into the pharmacokinetics and metabolic pathways. This research demonstrates how such compounds are processed within the body, highlighting the importance of understanding metabolic profiles for developing therapeutic agents. The elimination of drug-related materials, the half-life of plasma radioactivity, and the identification of major metabolites are critical areas of focus (Renzulli et al., 2011).

Potential Therapeutic Effects

Another area of interest is the exploration of potential therapeutic effects. For instance, the anxiolytic-like effects of certain compounds have been studied through pharmacological screenings and behavioral tests. The research conducted by Brito et al. (2017) on the compound LQFM032 demonstrates how novel compounds can exhibit significant anxiolytic-like activity, mediated through specific pathways such as the benzodiazepine and nicotinic pathways. These findings underline the potential for developing new treatments for anxiety disorders (Brito et al., 2017).

Contribution to Drug Development

The investigation into the metabolism and disposition of novel inhibitors, such as Venetoclax for treating hematologic malignancies, offers another perspective on the scientific applications of complex compounds. Studies like the one by Liu et al. (2017) provide crucial data on absorption, metabolism, excretion, and the identification of unusual metabolites, which are essential for drug development and safety assessments (Liu et al., 2017).

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-16(12-1-2-14-15(7-12)20-24-19-14)18-13-8-17-21(10-13)9-11-3-5-23-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQZWVDTVMCZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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